molecular formula C6H6F12 B3104922 Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane CAS No. 150743-07-0

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane

Cat. No.: B3104922
CAS No.: 150743-07-0
M. Wt: 306.09 g/mol
InChI Key: RQNHDBLWQSSAFN-UHFFFAOYSA-N
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Description

Ethane, 1,1,1,2,2-pentafluoro-, mixed with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane, is a fluorinated hydrocarbon mixture. This compound is known for its unique properties, including high stability and low reactivity, making it useful in various industrial and scientific applications.

Synthetic Routes and Reaction Conditions:

  • Synthetic Routes: The compound can be synthesized through the fluorination of ethane using various fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2). The reaction conditions typically involve high temperatures and pressures to facilitate the fluorination process.

  • Industrial Production Methods: In an industrial setting, the compound is produced through controlled fluorination processes in specialized reactors. The production involves careful monitoring of reaction conditions to ensure the desired mixture of fluorinated ethanes is obtained.

Types of Reactions:

  • Oxidation: Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane, is generally resistant to oxidation due to the presence of fluorine atoms.

  • Reduction: Reduction reactions are not common for this compound due to its already high degree of fluorination.

  • Substitution: Substitution reactions can occur, but they are limited due to the stability of the carbon-fluorine bonds.

Common Reagents and Conditions:

  • Reagents: Strong acids or bases can be used to facilitate substitution reactions.

  • Conditions: High temperatures and pressures are often required to overcome the stability of the carbon-fluorine bonds.

Major Products Formed:

  • The major products formed from these reactions include various fluorinated hydrocarbons and by-products depending on the specific reaction conditions.

Mechanism of Action

Target of Action

These compounds are primarily used as refrigerants , indicating that their target is the heat in these systems.

Mode of Action

These compounds work by absorbing heat from the environment during evaporation, providing a cooling effect . This is a physical process rather than a biochemical interaction with a biological target.

Biochemical Pathways

It’s important to note that any accidental inhalation or exposure could potentially lead to health issues due to their asphyxiant properties .

Pharmacokinetics

For example, 1,1,1,2-tetrafluoroethane has a boiling point of -26.3 °C at atmospheric pressure , which influences its evaporation rate and thus its cooling capacity.

Result of Action

The primary result of the action of these compounds is the cooling of the environment in which they are used. This is achieved through the absorption of heat during the evaporation process .

Action Environment

The efficacy and stability of these compounds can be influenced by environmental factors such as temperature and pressure . For example, the cooling effect of these compounds is most effective when used within a certain temperature range. Additionally, these compounds have been shown to have a negligible impact on ozone depletion, but they do have a global warming potential .

Scientific Research Applications

Chemistry: The compound is used as a refrigerant and in the production of fluoropolymers due to its stability and non-toxic nature. Biology: It is used in biological research as a tracer or marker due to its inertness and ability to be detected in biological systems. Medicine: Industry: It is used in the manufacturing of electronic components and as a cleaning agent in the semiconductor industry.

Comparison with Similar Compounds

  • Difluoromethane: A simpler fluorinated hydrocarbon with fewer fluorine atoms.

  • Tetrafluoroethane: A closely related compound with one less fluorine atom compared to the pentafluoroethane component.

  • Hexafluoroethane: A fully fluorinated ethane with even higher stability.

Uniqueness: Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane, is unique due to its specific mixture of fluorinated ethanes, which provides a balance of properties suitable for various applications.

Properties

IUPAC Name

1,1,1,2,2-pentafluoroethane;1,1,1,2-tetrafluoroethane;1,1,1-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5.C2H2F4.C2H3F3/c3-1(4)2(5,6)7;3-1-2(4,5)6;1-2(3,4)5/h1H;1H2;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNHDBLWQSSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)(F)F.C(C(F)(F)F)F.C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F12
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150743-07-0
Record name HFC 404a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150743-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane
Reactant of Route 2
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane
Reactant of Route 3
Reactant of Route 3
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane
Reactant of Route 4
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane
Reactant of Route 5
Reactant of Route 5
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane
Reactant of Route 6
Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane

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